Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-
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Overview
Description
N,2-Dibenzylaniline is an organic compound consisting of an aniline core with two benzyl groups attached to the nitrogen atom. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance . It is primarily used in the synthesis of dyes and as an intermediate in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize N,2-dibenzylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran at elevated temperatures . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .
Industrial Production Methods: Industrial production of N,2-dibenzylaniline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N,2-Dibenzylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imides using metal-free photoredox catalysis under visible light.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Major Products:
Oxidation: Imides are the major products formed during the oxidation of N,2-dibenzylaniline.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
N,2-Dibenzylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and as a reagent in colorimetric tests for palladium.
Mechanism of Action
The mechanism of action of N,2-dibenzylaniline in chemical reactions involves the activation of the nitrogen atom, which facilitates various substitution and oxidation reactions. In photoredox catalysis, the compound undergoes α-oxygenation through a radical pathway, leading to the formation of imides .
Comparison with Similar Compounds
N,N-Dibenzylaniline: Similar structure but with both benzyl groups attached to the nitrogen atom.
Benzylaniline: Contains only one benzyl group attached to the nitrogen atom.
Uniqueness: N,2-Dibenzylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo selective oxidation and substitution reactions makes it valuable in synthetic organic chemistry.
Properties
CAS No. |
851670-79-6 |
---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,2-dibenzylaniline |
InChI |
InChI=1S/C20H19N/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)21-16-18-11-5-2-6-12-18/h1-14,21H,15-16H2 |
InChI Key |
PIOPQUSIEQSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NCC3=CC=CC=C3 |
Origin of Product |
United States |
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